Stick Insect Hypertrehalosaemic Factor II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

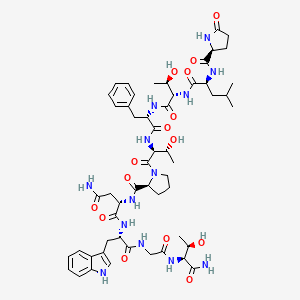

Stick Insect Hypertrehalosaemic Factor II is a synthetic peptide that mimics the natural hypertrehalosaemic factor found in the corpus cardiacum of the Indian stick insect, Carausius morosus. This compound is known for its ability to increase trehalose levels in the hemolymph of insects, which is crucial for energy mobilization during periods of high metabolic demand .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Stick Insect Hypertrehalosaemic Factor II is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

Types of Reactions: Stick Insect Hypertrehalosaemic Factor II primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).

Major Products: The major product of the synthesis is the this compound peptide, which is characterized by its specific amino acid sequence and biological activity .

Wissenschaftliche Forschungsanwendungen

Neurobiological Research

Hypertrehalosaemic Factor II has been extensively studied for its neurobiological implications:

- Cardiac Regulation : Research indicates that this factor can significantly increase the heart rate in ligated stick insects. Studies have shown that synthetic applications of Hypertrehalosaemic Factor II lead to increased heart contractions, which are critical for understanding the neuropeptide's role in cardiac physiology .

- Model Organism : Carausius morosus serves as a model organism in neurobiology, particularly for studying neuropeptide hormones. The insights gained from these studies contribute to a broader understanding of neuropeptide functions across species .

Metabolic Regulation

The primary function of Hypertrehalosaemic Factor II is to regulate trehalose levels:

- Energy Mobilization : The peptide facilitates the mobilization of energy reserves by increasing trehalose concentrations in the hemolymph. This process is essential during periods of stress or energy demand, such as flight or escape responses .

- Potential Applications in Metabolism Studies : Understanding how Hypertrehalosaemic Factor II influences metabolic pathways can provide insights into energy regulation mechanisms in other organisms, including mammals. This knowledge could be pivotal for developing treatments for metabolic disorders .

Pest Management Strategies

Given its specificity and potency, Hypertrehalosaemic Factor II has potential applications in developing environmentally friendly pest management solutions:

- Insect-Specific Pesticides : The specificity of Hypertrehalosaemic Factor II for its receptor suggests that it could be used to design insecticides targeting specific pests without affecting beneficial insects. This approach aligns with sustainable agricultural practices and reduces the ecological impact of chemical pesticides .

Table 1: Summary of Key Findings Related to Hypertrehalosaemic Factor II

Wirkmechanismus

Stick Insect Hypertrehalosaemic Factor II exerts its effects by binding to specific receptors in the insect’s corpus cardiacum, leading to the release of trehalose into the hemolymph. This process involves the activation of signaling pathways that regulate carbohydrate metabolism, ensuring a steady supply of energy during periods of high demand .

Vergleich Mit ähnlichen Verbindungen

Adipokinetic Hormone (AKH): Another insect peptide that regulates energy metabolism by mobilizing lipids and carbohydrates.

Red Pigment-Concentrating Hormone (RPCH): A peptide involved in pigment concentration and energy mobilization in crustaceans.

Uniqueness: Stick Insect Hypertrehalosaemic Factor II is unique due to its specific amino acid sequence and its potent hypertrehalosaemic effect, which is not as pronounced in other similar peptides. This specificity makes it a valuable tool for studying insect physiology and developing targeted insecticides .

Biologische Aktivität

Stick Insect Hypertrehalosaemic Factor II (Carmo-HrTH-II) is a neuropeptide synthesized in the corpora cardiaca of the Indian stick insect, Carausius morosus. It belongs to the adipokinetic hormone (AKH) family, which plays crucial roles in carbohydrate metabolism and physiological regulation in insects. This article reviews the biological activity of Carmo-HrTH-II, focusing on its effects on trehalose levels, heart rate, and potential applications in pest management.

Structure and Composition

Carmo-HrTH-II is a decapeptide with a molecular weight of approximately 1145.53 Da. Its structure is characterized by specific amino acid sequences that are critical for its biological activity. The peptide exhibits unique features, including C-mannosylation, which influences its receptor binding and activity.

1. Carbohydrate Mobilization

Carmo-HrTH-II significantly increases trehalose levels in the hemolymph of C. morosus. This effect was observed in bioassays where sixth instar nymphs were neck-ligated to prevent normal physiological responses. The administration of synthetic Carmo-HrTH-II resulted in a notable increase in circulating trehalose, with concentrations reaching up to 7 mg/ml under optimal conditions .

| Peptide Concentration (M) | Trehalose Level (mg/ml) |

|---|---|

| 6.67 × 10⁻⁸ | 4.0 |

| 1.0 × 10⁻⁷ | 5.5 |

| 2.0 × 10⁻⁷ | 6.8 |

| >2.0 × 10⁻⁷ | No significant increase |

2. Cardio-Stimulatory Effects

In addition to carbohydrate mobilization, Carmo-HrTH-II has been shown to stimulate heart contractions in ligated stick insects. The peptide's administration led to increased heart rates, which plateaued at higher doses, indicating a dose-dependent response .

| Dose (M) | Heart Rate Increase (bpm) |

|---|---|

| Control | Baseline (50 bpm) |

| 6.67 × 10⁻⁸ | +10 bpm |

| 1.0 × 10⁻⁷ | +20 bpm |

| >1.0 × 10⁻⁷ | No further increase |

Carmo-HrTH-II interacts with specific receptors in the stick insect's physiology, primarily affecting energy mobilization and cardiovascular responses. The receptor for AKH in C. morosus exhibits strict ligand specificity, indicating that modifications to the peptide structure can significantly alter its potency and efficacy .

Case Study 1: Effects on Trehalose Levels

A study conducted by Gäde and Lohr (1982) demonstrated that ligated sixth instar nymphs injected with Carmo-HrTH-II exhibited increased trehalose levels compared to controls, confirming the peptide's role in energy mobilization during critical developmental stages.

Case Study 2: Cardiac Response

Marco et al. (2018) investigated the cardiac effects of Carmo-HrTH-II using semi-exposed heart bioassays. Their results indicated that synthetic administration of the peptide led to significant increases in heart rate, establishing its potential as a physiological regulator during stress responses.

Eigenschaften

Molekularformel |

C54H75N13O15 |

|---|---|

Molekulargewicht |

1146.3 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C54H75N13O15/c1-26(2)20-35(60-48(76)34-17-18-41(72)59-34)50(78)65-44(28(4)69)53(81)63-36(21-30-12-7-6-8-13-30)51(79)66-45(29(5)70)54(82)67-19-11-16-39(67)52(80)62-38(23-40(55)71)49(77)61-37(22-31-24-57-33-15-10-9-14-32(31)33)47(75)58-25-42(73)64-43(27(3)68)46(56)74/h6-10,12-15,24,26-29,34-39,43-45,57,68-70H,11,16-23,25H2,1-5H3,(H2,55,71)(H2,56,74)(H,58,75)(H,59,72)(H,60,76)(H,61,77)(H,62,80)(H,63,81)(H,64,73)(H,65,78)(H,66,79)/t27-,28-,29-,34+,35+,36+,37+,38+,39+,43+,44+,45+/m1/s1 |

InChI-Schlüssel |

HZDAWOVKRWJDTA-OKTXPXFWSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.